1H-Imidazole, 1-[(1R)-1-phenylethyl]-

Catalog No.
S1791020
CAS No.
844658-92-0
M.F
C11H12N2
M. Wt
172.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole, 1-[(1R)-1-phenylethyl]-

CAS Number

844658-92-0

Product Name

1H-Imidazole, 1-[(1R)-1-phenylethyl]-

IUPAC Name

1-[(1R)-1-phenylethyl]imidazole

Molecular Formula

C11H12N2

Molecular Weight

172.23

InChI

InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3/t10-/m1/s1

SMILES

CC(C1=CC=CC=C1)N2C=CN=C2

Synonyms

1-[(1R)-1-phenylethyl]-1H-Imidazole;

1H-Imidazole, 1-[(1R)-1-phenylethyl]- is a chemical compound that serves as a precursor to etomidate, a widely used short-acting intravenous anesthetic. The compound features an imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure contributes to the compound's unique properties and potential interactions in biological systems. The phenylethyl group attached to the imidazole ring enhances its pharmacological activity and specificity, making it relevant in the field of medicinal chemistry .

Precursor to Etomidate

1H-Imidazole, 1-[(1R)-1-phenylethyl]-, also known as 1-[(1R)-1-phenylethyl]-1H-imidazole, is a chemical compound that serves as a precursor to the medication etomidate PubChem: . Etomidate is a short-acting intravenous anesthetic commonly used in procedures requiring sedation or anesthesia induction National Institutes of Health (NIH): ).

Potential Research Applications

While 1H-Imidazole, 1-[(1R)-1-phenylethyl]- itself has limited direct applications in scientific research, its properties and role as a precursor to etomidate offer some potential research avenues:

  • Understanding the Mechanism of Action of Etomidate: Studying the precursor might provide insights into the mechanisms by which etomidate interacts with its targets in the body to produce its anesthetic effects. This knowledge could be valuable for developing new and improved anesthetic drugs.
  • Development of Novel Anesthetics: Research on modifying the structure of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- could lead to the creation of new anesthetic agents with potentially improved properties compared to etomidate, such as faster onset of action, shorter recovery times, or fewer side effects.
  • Impurity Analysis: Since 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be an impurity in etomidate preparations, research methods to detect and quantify its presence are important for ensuring the quality and safety of the final medication LGC Standards.

The primary reaction involving 1H-Imidazole, 1-[(1R)-1-phenylethyl]- is its conversion to etomidate through a series of chemical transformations. One significant reaction is N-dealkylation, where enzymes in the liver metabolize etomidate into its acid form, etomidate acid (1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylic acid). The balanced equation for this reaction can be represented as follows:

C14H16N2O+H2OC12H12N2O2+CH3CHOC_{14}H_{16}N_{2}O+H_{2}O\rightarrow C_{12}H_{12}N_{2}O_{2}+CH_{3}CHO

This transformation highlights the metabolic pathways that influence the pharmacokinetics of etomidate and its derivatives .

While 1H-Imidazole, 1-[(1R)-1-phenylethyl]- itself does not exhibit significant biological activity, its derivative, etomidate, is known for its potent anesthetic effects. Etomidate acts primarily on the gamma-aminobutyric acid (GABA) receptor in the central nervous system, facilitating sedation and anesthesia during medical procedures. The chirality of the phenylethyl group contributes to the selectivity and efficacy of these interactions .

The synthesis of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- can be achieved through various methods, typically involving multi-step organic synthesis techniques. One common approach includes:

  • Formation of the Imidazole Ring: This can be done through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenylethyl Group: This step often involves alkylation reactions where a phenylethyl halide reacts with an imidazole derivative.
  • Purification: The final product is purified through crystallization or chromatography techniques.

Alternative methods may also exist depending on specific laboratory conditions and available reagents .

The primary application of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- lies in its role as a precursor for etomidate, which is extensively used in clinical settings for anesthesia induction. Beyond its immediate application in medicine, research into this compound may provide insights into developing new anesthetics or modifying existing ones to enhance safety profiles and efficacy .

Several compounds share structural similarities with 1H-Imidazole, 1-[(1R)-1-phenylethyl]-, particularly in their use as anesthetics or sedatives. These include:

Compound NameStructure SimilarityUnique Features
EtomidateDirect derivativeShort-acting intravenous anesthetic
(R)-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acidMetabolite of etomidateExhibits carboxylic acid properties
Methyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylateEster formPotentially less active but useful in synthetic routes
Desethyl-etomidateN-dealkylated formReduced activity compared to etomidate

These compounds illustrate the diversity within this chemical class while highlighting the unique role of 1H-Imidazole, 1-[(1R)-1-phenylethyl]- as a precursor rather than an active agent .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.8

Appearance

White Solid

Wikipedia

1-[(1R)-1-Phenylethyl]-1H-imidazole

Dates

Modify: 2024-04-14

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